molecular formula C24H26N2O3 B2785202 3-(2-cyclopentylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide CAS No. 888454-69-1

3-(2-cyclopentylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide

Cat. No.: B2785202
CAS No.: 888454-69-1
M. Wt: 390.483
InChI Key: GNYKWQCCMSHSLN-UHFFFAOYSA-N
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Description

3-(2-cyclopentylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyclopentylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.

    Acylation: Introduction of the carboxamide group through acylation reactions using reagents like acyl chlorides or anhydrides.

    Amidation: The cyclopentylacetamido group can be introduced via amidation reactions using appropriate amines and coupling agents.

    Substitution: The ethylphenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the ethylphenyl group.

    Reduction: Reduction reactions could target the carboxamide or cyclopentylacetamido groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(2-cyclopentylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-cyclopentylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-(2-benzofuranyl)-2-imidazoline and 2-(2-benzofuranyl)-2-oxazoline.

    Carboxamide Derivatives: Compounds such as N-(4-ethylphenyl)-2-furamide and N-(4-ethylphenyl)-2-thiophenecarboxamide.

Uniqueness

3-(2-cyclopentylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzofuran or carboxamide derivatives.

Properties

IUPAC Name

3-[(2-cyclopentylacetyl)amino]-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-2-16-11-13-18(14-12-16)25-24(28)23-22(19-9-5-6-10-20(19)29-23)26-21(27)15-17-7-3-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYKWQCCMSHSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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